

Spectroscopic Profile of 3-Bromo-2-chloro-6-methylpyridine: A Technical Guide

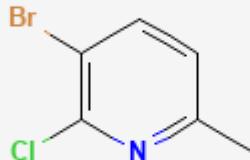
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-chloro-6-methylpyridine

Cat. No.: B065680

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-2-chloro-6-methylpyridine**. Due to the limited availability of directly published spectral data for this specific molecule, this document combines available information from spectral databases with predicted values and established methodologies for analogous compounds. This guide is intended to support research and development activities by providing a detailed reference for the characterization of **3-Bromo-2-chloro-6-methylpyridine**.

Compound Information

Identifier	Value
IUPAC Name	3-Bromo-2-chloro-6-methylpyridine
Synonyms	3-Bromo-2-chloro-6-picoline
CAS Number	185017-72-5
Molecular Formula	C ₆ H ₅ BrClN ^[1]
Molecular Weight	206.47 g/mol ^[1]

Chemical Structure

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹H and ¹³C NMR spectra for **3-Bromo-2-chloro-6-methylpyridine** are not readily available in the public domain, predicted data based on the analysis of similar substituted pyridines are presented below. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-4	7.8 - 8.0	Doublet	~8.0
H-5	7.2 - 7.4	Doublet	~8.0
CH ₃	2.5 - 2.7	Singlet	-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
C-2	150 - 152
C-3	120 - 122
C-4	140 - 142
C-5	125 - 127
C-6	160 - 162
CH ₃	23 - 25

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectra for **3-Bromo-2-chloro-6-methylpyridine** are available in spectral databases, indicating the presence of characteristic vibrational modes.[1][2] The data below is a representative compilation of expected absorption bands.

Table 3: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3100	Medium	C-H stretch (aromatic)
2950 - 3000	Medium	C-H stretch (methyl)
1570 - 1590	Strong	C=C/C=N ring stretch
1450 - 1470	Strong	C=C/C=N ring stretch
1100 - 1120	Medium	C-Cl stretch
800 - 850	Strong	C-H out-of-plane bend
600 - 650	Medium	C-Br stretch

Sample Preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

The mass spectrum of **3-Bromo-2-chloro-6-methylpyridine** is expected to show a prominent molecular ion peak cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Table 4: Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
205/207/209	High	[M] ⁺ (Molecular ion cluster)
170/172	Medium	[M-Cl] ⁺
126	Medium	[M-Br] ⁺
91	Medium	[M-Br-Cl] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of halogenated aromatic compounds.

NMR Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of **3-Bromo-2-chloro-6-methylpyridine** is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

3.1.2. Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-5 seconds.

3.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the solvent signal of CDCl_3 at 77.16 ppm for ^{13}C NMR.

FT-IR Spectroscopy

3.2.1. Sample Preparation (ATR) A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

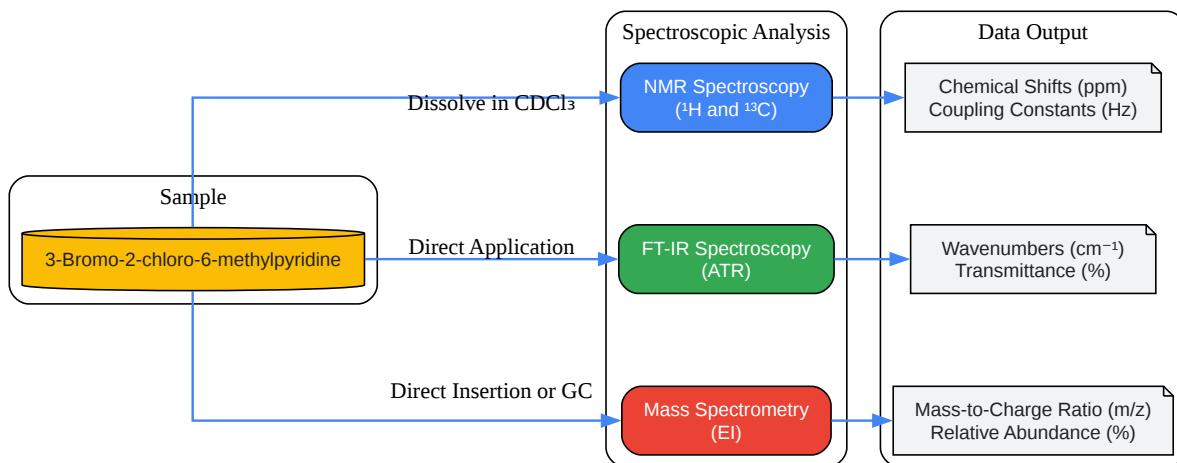
3.2.2. Data Acquisition

- Instrument: A Fourier Transform Infrared Spectrometer equipped with a single-reflection ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

3.2.3. Data Processing The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

3.3.1. Sample Introduction The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane) is injected.


3.3.2. Data Acquisition

- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.

- Scan Speed: 1 scan/second.

3.3.3. Data Analysis The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution of the molecular ion cluster is compared with theoretical values for the presence of one bromine and one chlorine atom.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **3-Bromo-2-chloro-6-methylpyridine**. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the information provided herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrCIN | CID 2734418 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-chloro-6-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065680#spectroscopic-data-for-3-bromo-2-chloro-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com